molecular formula C20H26O13 B1641487 Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

Cat. No.: B1641487
M. Wt: 474.4 g/mol
InChI Key: PSLDDVLWELZUJX-AIHBUXEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound characterized by multiple chiral centers and acetylated hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which are then subjected to a series of acetylation reactions to introduce the acetyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous monitoring ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying stereochemical effects.

    Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s unique stereochemistry. The pathways involved often include binding to active sites, inducing conformational changes, and modulating biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific arrangement of acetyl groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for studying stereochemical effects and developing stereospecific drugs and catalysts .

Properties

Molecular Formula

C20H26O13

Molecular Weight

474.4 g/mol

IUPAC Name

methyl (2R,3R,4S)-3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3/t14-,16+,17+,18+,19+/m0/s1

InChI Key

PSLDDVLWELZUJX-AIHBUXEESA-N

SMILES

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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